2-Fluorobenzylzinc chloride

Catalog No.
S1899759
CAS No.
312693-05-3
M.F
C7H6ClFZn
M. Wt
210.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzylzinc chloride

CAS Number

312693-05-3

Product Name

2-Fluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-fluoro-2-methanidylbenzene

Molecular Formula

C7H6ClFZn

Molecular Weight

210.0 g/mol

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

PLNYKKXFDVJFHW-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=CC=C1F.Cl[Zn+]

Negishi coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds. It involves reacting an organic halide (RX) with an organozinc compound (R'ZnX) in the presence of a palladium catalyst []. FBzZnCl serves as the organozinc component, offering a fluorobenzyl group (C6H4FCH2) for incorporation into the target molecule.

The presence of the fluorine atom on the benzyl ring offers distinct advantages:

  • Enhanced Reactivity: The fluorine atom slightly withdraws electron density from the benzyl ring, making the zinc atom more reactive towards the electrophilic coupling partner (RX) [].
  • Orthogonal Functionality: The fluorine group is considered to be an "orthogonal" functional group. This means it is unreactive under the typical conditions used in Negishi coupling, allowing for further manipulation of the fluorobenzyl moiety without affecting the newly formed carbon-carbon bond [].

These properties make FBzZnCl a valuable tool for the synthesis of molecules containing fluorobenzyl functionalities.

Potential Applications in Medicinal Chemistry

The ability to introduce fluorinated moieties into drug candidates is of significant interest in medicinal chemistry. Fluorine can alter a molecule's properties, such as improving its binding affinity to a target protein or enhancing its metabolic stability []. FBzZnCl, therefore, holds promise for the synthesis of novel fluorinated pharmaceuticals.

2-Fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H6ClFZnC_7H_6ClFZn and a molecular weight of approximately 209.95 g/mol. This compound is characterized by the presence of a fluorine atom on the benzyl group and a zinc atom coordinated with chloride. It is typically utilized as a reagent in organic synthesis, particularly in cross-coupling reactions due to its nucleophilic properties. The presence of both fluorine and chlorine enhances its reactivity, making it an essential tool in various synthetic pathways .

FBzCl is a flammable liquid (flash point 1°F) and should be handled with appropriate precautions []. It's also harmful if swallowed and causes skin and eye irritation. Exposure limits for THF, the solvent, should also be considered. Here's a summary of safety hazards:

  • Hazard codes: Flammable (F), Harmful (Xn) [].
  • Signal word: Danger [].
  • Hazard statements: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319) [].

  • Nucleophilic Substitution: This compound acts as a nucleophile, reacting with electrophiles to form new carbon-carbon bonds.
  • Cross-Coupling Reactions: It is commonly involved in reactions such as Negishi coupling, where it couples with organic halides or pseudohalides in the presence of palladium catalysts. The general reaction can be represented as:
2 Fluorobenzylzinc chloride+ElectrophileSubstituted Product\text{2 Fluorobenzylzinc chloride}+\text{Electrophile}\rightarrow \text{Substituted Product}

The choice of electrophile determines the nature of the product formed, which can include substituted benzyl compounds or biaryl compounds depending on the reaction conditions and reagents used .

While specific biological activities of 2-fluorobenzylzinc chloride have not been extensively documented, organozinc compounds are often explored for their potential in medicinal chemistry. They can serve as intermediates in the synthesis of biologically active molecules. The unique properties imparted by the fluorine atom may enhance the pharmacological profile of resulting compounds, potentially affecting their bioavailability and interaction with biological targets .

The synthesis of 2-fluorobenzylzinc chloride generally involves the reaction of 2-fluorobenzyl chloride with zinc in an appropriate solvent, such as tetrahydrofuran (THF). The process typically requires an inert atmosphere to prevent oxidation. A common synthetic route is outlined below:

  • Reagents:
    • 2-Fluorobenzyl chloride
    • Zinc
    • Solvent (THF)
  • Reaction Conditions:
    • The reaction mixture is stirred under nitrogen at elevated temperatures (often around 60 °C) for several hours.
  • General Reaction Scheme:
    2 Fluorobenzyl chloride+Zn2 Fluorobenzylzinc chloride\text{2 Fluorobenzyl chloride}+\text{Zn}\rightarrow \text{2 Fluorobenzylzinc chloride}

This method allows for the efficient formation of the organozinc reagent, which can then be utilized in subsequent organic transformations .

2-Fluorobenzylzinc chloride has several applications:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound serves as an intermediate in developing pharmaceutical agents and active pharmaceutical ingredients.
  • Material Science: It can be employed to prepare functionalized materials that exhibit specific properties.
  • Biological Studies: This compound is useful for synthesizing biologically active compounds for research purposes .

Research on interaction studies involving 2-fluorobenzylzinc chloride primarily focuses on its reactivity with various electrophiles. The presence of fluorine enhances its nucleophilic character, allowing it to engage effectively in cross-coupling and substitution reactions. Studies often explore how varying electrophiles impact the efficiency and selectivity of these reactions, contributing to advancements in synthetic methodologies .

Several compounds exhibit structural similarities to 2-fluorobenzylzinc chloride, including:

  • 2-Fluorobenzyl bromide
  • 4-Fluorobenzylzinc chloride
  • 2-Chloro-4-fluorobenzylzinc chloride
  • 2,6-Difluorobenzylzinc bromide

Comparison

CompoundKey FeaturesUnique Aspects
2-Fluorobenzyl bromideContains bromine instead of zincLess nucleophilic than zinc variants
4-Fluorobenzylzinc chlorideFluorine at para positionDifferent reactivity patterns compared to ortho-substituted variants
2-Chloro-4-fluorobenzylzinc chlorideContains both chlorine and fluorineEnhanced reactivity due to dual halogen substitution
2,6-Difluorobenzylzinc bromideFluorine atoms at both ortho and para positionsIncreased steric hindrance affecting reactivity

Compared to these similar compounds, 2-fluorobenzylzinc chloride stands out due to its unique combination of fluorine and zinc functionalities, which allows for enhanced selectivity and reactivity in organic synthesis .

Hydrogen Bond Acceptor Count

2

Exact Mass

207.943348 g/mol

Monoisotopic Mass

207.943348 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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